

Drug Classification and Basic Information

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Compound Focus: Difenpiramide

CAS No.: 51484-40-3

Cat. No.: S526059

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The table below summarizes the core identification and classification information for **Difenpiramide**.

Property	Description
Drug Class	Non-steroidal anti-inflammatory drug (NSAID) [1] [2] [3]
IUPAC Name	2-(4-phenylphenyl)-N-pyridin-2-ylacetamide [4] [5] [2]
CAS Number	51484-40-3 [4] [5] [2]
Molecular Formula	C ₁₉ H ₁₆ N ₂ O [4] [5] [2]
Molecular Weight	288.34 g/mol [5] [2]
Melting Point	122-124 °C [5]

Pharmacology and Mechanism of Action

Difenpiramide's pharmacological profile is characterized by several key actions:

- Primary Mechanism:** Inhibits the synthesis of inflammatory prostaglandins [1].
- Key Differentiator:** Does not affect platelet aggregation or blood clotting, unlike many traditional NSAIDs [1] [5].

- **Additional Properties:** Exhibits peripheral analgesic, antipyretic, and **uricosuric** (promotes excretion of uric acid) effects [4] [1].

The compound is a monocarboxylic acid amide formally derived from biphenyl-4-ylacetic acid and 2-aminopyridine [4]. After administration, the major biotransformation products are the pharmacologically active biphenylacetate (BPA) and p-hydroxy-biphenylacetate (p-HBPA) [1].

Comparison with Other NSAIDs

The table below positions **Difenpiramide** among other well-known NSAIDs, highlighting its unique features.

Compound Name	Chemical Formula	Primary Mechanism	Unique Features / Clinical Notes
Difenpiramide	C ₁₉ H ₁₆ N ₂ O	Inhibits prostaglandin synthesis [1]	Uricosuric; does not affect platelet aggregation; considered "gastro-safe" [1] [5]
Ibuprofen	C ₁₃ H ₁₈ O ₂	Non-selective COX inhibitor	Common over-the-counter option [5]
Indomethacin	C ₁₉ H ₁₆ ClNO ₄	Non-selective COX inhibitor	Potent anti-inflammatory; used as a reference in studies [1]
Naproxen	C ₁₄ H ₁₄ O ₃	Non-selective COX inhibitor	Longer half-life than Ibuprofen; efficacy comparable to Difenpiramide in osteoarthritis trials [1]

Experimental and Clinical Data Summary

Key quantitative data from animal tests and clinical trials are summarized in the table below.

Parameter	Data / Result	Context / Source
Anti-inflammatory Action	As powerful as indomethacin or phenylbutazone [1]	Animal tests [1]
Therapeutic Index	More favorable than reference compounds (indomethacin, phenylbutazone) [1]	Animal study [1]
Adult Dose (Oral)	1000 mg/day in 2 divided doses for ~30 days [1]	Preferred dose in clinical trials [1]
Pediatric Dose (Oral)	13 to 33 mg/day [1]	Effective and safe dose in children [1]
Side-Effect Incidence	~2.5% (mild and transient) [1]	Mainly gastro-intestinal [1]
Overall Therapeutic Efficacy	>80% in various inflammatory conditions [1]	Clinical trials, primarily musculoskeletal [1]
Aqueous Solubility (pH 7.4)	12 µg/mL [5]	Indicates low solubility [5]

Experimental Protocols

For your experimental work, here are methodologies referenced in the literature.

Clinical Trial Protocol for Efficacy

One clinical review summarized the standard protocol used across multiple trials [1]:

- **Patient Group:** Adults with various inflammatory conditions, mainly musculoskeletal (e.g., osteoarthritis).
- **Dosage and Administration:** 1000 mg/day of **Difenpiramide**, administered orally in two divided doses.
- **Treatment Duration:** Approximately 30 days.
- **Efficacy Assessment:** Overall therapeutic efficacy was evaluated and reported to be over 80%.

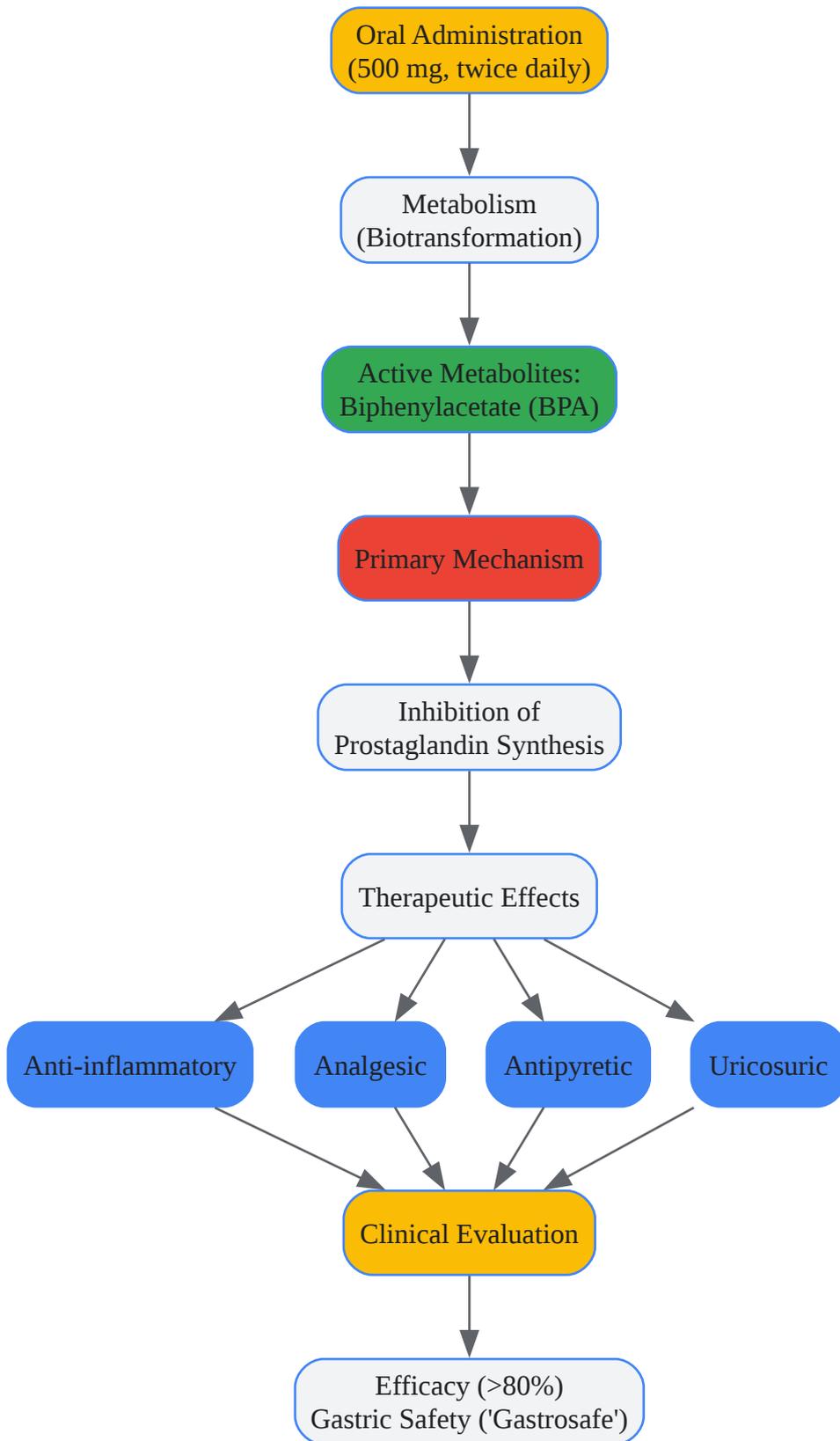
Gastric Safety (Gastrosafe) Assessment

Specific tests were conducted to evaluate the drug's influence on gastric mucosa, a common issue with NSAIDs [1]:

- **Methods:** Biopsy and endoscopy of the gastric mucosa were performed.
- **Dosing Regimen:** Tests included both short-term, high-dose and long-term standard treatments.
- **Additional Measure:** Stool was checked for occult blood.
- **Result:** The studies concluded that **Difenpiramide** was "gastrosafe," with no impairment of the gastric mucosa detected [1].

Logical Pathway and Workflow

The logical flow from drug administration to therapeutic effect and evaluation can be summarized as follows:



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